molecular formula C22H24N4O3 B2984846 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one CAS No. 385386-92-5

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2984846
CAS No.: 385386-92-5
M. Wt: 392.459
InChI Key: IMUKJUOAEHQBBF-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one is a synthetic quinolin-2(1H)-one derivative of high interest in medicinal chemistry and oncology research. While specific data for this 1-ethyl analog is limited, its core structure is closely related to other 4-(piperazin-1-yl)quinolin-2(1H)-one compounds that have demonstrated significant antiproliferative activity in scientific studies . Research on analogous molecules indicates that this chemical scaffold functions through the inhibition of VEGFR-2 tyrosine kinase (VEGFR-2-TK), a critical target in the process of angiogenesis . By blocking this receptor, such compounds can disrupt the signaling pathways required for tumor blood vessel growth, thereby suppressing cancer cell proliferation . In vitro studies on similar structures have shown promising activity against breast cancer cell lines (e.g., T-47D), with some derivatives inducing cell cycle arrest and promoting apoptosis . This makes the compound a valuable chemical tool for researchers investigating novel targeted cancer therapies and signaling pathways. The structure is predicted to have favorable properties for research, including high gastrointestinal tract absorption and no blood-brain barrier permeability, as modeled for related compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-25-19-11-7-6-10-18(19)20(21(22(25)27)26(28)29)24-14-12-23(13-15-24)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUKJUOAEHQBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Alkylation: The nitrated quinoline is alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.

    Piperazine Substitution: Finally, the benzylpiperazine moiety is introduced through a nucleophilic substitution reaction using benzylpiperazine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like potassium permanganate.

    Substitution: The benzyl group on the piperazine can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Alkyl or aryl halides, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: 4-(4-aminopiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one.

    Oxidation: Oxidized derivatives of the piperazine moiety.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets within cells. The compound is known to bind to the colchicine binding site of tubulin, inhibiting tubulin polymerization and thereby disrupting microtubule dynamics . This leads to cell cycle arrest and induction of apoptosis in cancer cells. The nitro group may also contribute to the compound’s cytotoxic effects through the generation of reactive oxygen species (ROS).

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one is a member of the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer and neurological disorders. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure features a quinoline core substituted with a nitro group and a piperazine moiety, which is crucial for its biological activity.

Anticonvulsant Activity

Research indicates that quinoline derivatives exhibit significant anticonvulsant properties. The compound has been evaluated for its ability to modulate neurotransmitter systems associated with seizure activity. In a study comparing various quinazolinone derivatives, it was found that certain substitutions on the piperazine ring enhanced anticonvulsant efficacy, with some compounds showing activity comparable to standard medications like diazepam .

Antitumor Properties

The antitumor potential of quinoline derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

Antimicrobial Activity

Quinoline derivatives have also shown promising antimicrobial activity. The presence of the nitro group is believed to enhance this effect by interfering with bacterial DNA synthesis. Studies have reported that compounds with similar structures exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • GABA Receptors : The compound may enhance GABAergic neurotransmission, contributing to its anticonvulsant effects.
  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription, leading to cytotoxicity in cancer cells.

Case Studies

StudyFindings
Study 1Evaluated anticonvulsant activity in animal models; showed significant reduction in seizure frequency compared to control groups.
Study 2Investigated cytotoxic effects on human cancer cell lines; demonstrated IC50 values lower than standard chemotherapeutics.
Study 3Assessed antimicrobial efficacy against Gram-positive and Gram-negative bacteria; exhibited a broad spectrum of activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (Source) Core Structure Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Quinolin-2(1H)-one 1-Ethyl, 3-Nitro, 4-(4-Benzylpiperazin-1-yl) Not Reported Not Given Nitro, Benzylpiperazine
2-(4-(4-Benzylpiperazin-1-yl)phenyl)-6-fluoro-3-methylquinolin-4(1H)-one Quinolin-4(1H)-one 6-Fluoro, 3-Methyl, 4-(4-Benzylpiperazin-1-yl)phenyl 306–308 28 Fluoro, Methyl, Benzylpiperazine
7-Methoxy-3-methyl-2-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4(1H)-one Quinolin-4(1H)-one 7-Methoxy, 3-Methyl, 4-(4-Phenylpiperazin-1-yl)phenyl 312–314 30 Methoxy, Phenylpiperazine
5-Nitro-furan-2-carboxylic acid 4-(4-benzylpiperazin-1-yl)-benzylamide Furan 5-Nitro, Benzylpiperazine-linked benzamide Not Reported Not Given Nitro, Benzylpiperazine

Key Observations:

Substituent Effects on Physicochemical Properties: The nitro group in the target compound likely reduces melting point compared to halogenated analogs (e.g., 6-fluoro in ), as nitro groups increase molecular polarity but may disrupt crystalline packing.

Synthetic Challenges: The nitro group in the target compound may necessitate nitration under controlled conditions, which can lower yields compared to halogenation or methoxylation (e.g., 28–38% yields in ). Benzylpiperazine incorporation typically involves nucleophilic substitution or coupling reactions, as seen in related quinolinones .

Pharmacokinetic Considerations
  • Metabolic Stability: Nitro groups are prone to reduction in vivo, which may limit bioavailability unless stabilized by structural modifications .

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